REACTION_SMILES
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[Cl:20][CH2:21][Cl:22].[ClH:1].[ClH:2].[Na+:13].[OH-:12].[n:3]1([CH2:8][CH2:9][CH2:10][NH2:11])[cH:4][n:5][cH:6][cH:7]1.[o:14]1[c:15]([Cl:19])[cH:16][cH:17][cH:18]1>>[n:3]1([CH2:8][CH2:9][CH2:10][NH:11][C:21](=[O:12])[c:15]2[o:14][cH:18][cH:17][cH:16]2)[cH:4][n:5][cH:6][cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCCn1ccnc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccco1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NCCCn1ccnc1)c1ccco1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |